molecular formula C21H17N5O5 B2970949 methyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate CAS No. 1251696-43-1

methyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate

Cat. No.: B2970949
CAS No.: 1251696-43-1
M. Wt: 419.397
InChI Key: DPSXCAVFPNQPDG-UHFFFAOYSA-N
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Description

Methyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate is a unique chemical compound characterized by its triazolopyrazine core, which is an area of interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound’s structure is distinguished by a combination of functional groups that confer specific reactivity and binding properties, making it a versatile candidate for research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: : The synthesis typically begins with commercially available phenoxybenzoic acid, which undergoes esterification to form methyl 2-phenoxybenzoate.

  • Cyclization: : The methyl ester reacts with hydrazine derivatives to yield the triazolopyrazine core through a cyclization process.

  • Functionalization: : The core structure is then functionalized via acylation with acetamido groups, ensuring the incorporation of the desired functionalities.

  • Final Product Formation: : The intermediate is coupled with additional reactants under controlled conditions to form the target compound, this compound.

Industrial Production Methods:

Industrial production might involve optimized catalytic processes and large-scale synthesis techniques to ensure cost-effectiveness and high yield. This includes the use of continuous flow reactors and automated synthesis systems to streamline the production.

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction of the compound, using agents like sodium borohydride or lithium aluminum hydride, can yield reduced forms with different electronic properties.

  • Substitution: : The presence of functional groups allows for nucleophilic substitution reactions, where groups such as halides or alkoxides can be introduced.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halides, alkoxides, under basic or acidic conditions.

Major Products Formed:

The major products include various oxidized, reduced, or substituted derivatives, each with unique properties suitable for specific applications.

Scientific Research Applications

This compound’s unique structure makes it valuable in a range of scientific research areas:

  • Biology: : Studies show its potential as an inhibitor for certain enzymes, making it a candidate for drug development.

  • Medicine: : Investigated for its therapeutic potential in treating diseases, given its ability to interact with specific biological targets.

  • Industry: : Utilized in the development of new materials with specific physical and chemical properties.

Mechanism of Action

The mechanism by which methyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate exerts its effects involves binding to specific molecular targets within cells. This binding can inhibit enzyme activity, interfere with protein-protein interactions, or alter signaling pathways, leading to the desired biological or chemical outcomes.

Comparison with Similar Compounds

Compared to other triazolopyrazine-based compounds, methyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate exhibits unique reactivity and binding properties, due to the specific functional groups attached to its core. This uniqueness is evident when compared to similar compounds such as:

  • Methyl 2-(2-(8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate: : Differing in oxidation state.

  • Ethyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate: : Substituent variation.

  • Methyl 2-(2-(3-oxo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate: : Substituent variation.

Properties

IUPAC Name

methyl 2-[[2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O5/c1-30-20(28)15-9-5-6-10-16(15)23-17(27)13-26-21(29)25-12-11-22-19(18(25)24-26)31-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSXCAVFPNQPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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